2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Description

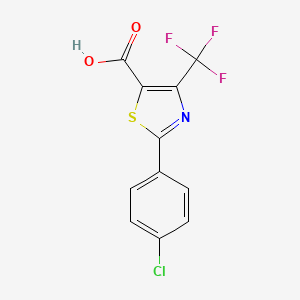

2-(4-Chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a 4-chlorophenyl group at position 2, a trifluoromethyl group at position 4, and a carboxylic acid moiety at position 5 of the thiazole ring. Thiazole-based compounds are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. This compound’s structure combines electron-withdrawing groups (Cl and CF₃), which may enhance its stability and influence interactions with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2S/c12-6-3-1-5(2-4-6)9-16-8(11(13,14)15)7(19-9)10(17)18/h1-4H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRXPXWTBXIGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)C(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzaldehyde with trifluoromethylthioamide in the presence of a base can yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that thiazole derivatives, including 2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, exhibit significant antitumor properties. The compound's structural features contribute to its cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications in the thiazole ring and the presence of electron-withdrawing groups enhance its efficacy against tumor cells. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group plays a critical role in increasing the compound's potency against cancer cells .

Anticonvulsant Properties

Thiazole derivatives are also being investigated for their anticonvulsant properties. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits for epilepsy and other seizure disorders. Preliminary studies have demonstrated that certain thiazole analogs can effectively reduce seizure activity in animal models, providing a basis for further exploration of this compound in anticonvulsant drug development .

DNA Interaction Studies

Recent investigations into the interaction of this compound with DNA have revealed its potential as a DNA-targeting agent. Fluorescence quenching experiments indicate that the compound can bind to calf thymus DNA, suggesting possible applications in cancer therapy where targeting DNA is crucial for inhibiting tumor growth .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrase (CA). The presence of specific functional groups in the thiazole structure is essential for achieving high inhibitory activity. This property positions the compound as a candidate for developing drugs aimed at treating conditions influenced by enzyme activity .

Material Sciences

In addition to its biological applications, this compound is being explored for its potential use in material sciences. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties for various industrial applications.

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structural motifs to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. This highlights the potential of thiazole-based compounds as effective antitumor agents.

Case Study 2: Anticonvulsant Screening

In a screening of novel thiazole derivatives for anticonvulsant activity, several compounds were found to significantly reduce seizure frequency in rodent models. The findings support further investigation into the mechanisms by which thiazoles exert their effects on neuronal excitability.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

In contrast, 4-methyl substitution (as in ) reduces electronic effects but may improve metabolic stability.

Biological Activity: Antimicrobial Potential: Chlorophenyl-containing thiazoles (e.g., compound 4 in ) show antimicrobial activity, suggesting the target compound may share this trait. Cardiovascular Effects: SMVA derivatives (e.g., SMVA-10 ) modulate heart rate and vascular tension, but the target compound’s carboxylic acid group may alter its efficacy compared to acetic acid derivatives.

Physicochemical Properties: The amino group in 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid improves solubility, whereas the target compound’s lack of polar groups may limit aqueous solubility. Melting points (e.g., 237–238°C for ) correlate with crystallinity, impacting formulation strategies.

Biological Activity

2-(4-Chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 187998-87-4) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its role in various pharmacological applications, including anticancer, antimicrobial, and antiviral activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H6ClF3N2O2S

- Molecular Weight : 292.68 g/mol

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications at the phenyl ring can enhance cytotoxic activity against various cancer cell lines. Specifically, compounds with electron-withdrawing groups such as chlorine displayed improved activity against cancer cells compared to their unsubstituted counterparts .

| Compound | Cell Line Tested | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | HT-29 | 1.61 ± 0.92 | Strong cytotoxicity |

| Compound B | Jurkat | 1.98 ± 1.22 | Comparable to doxorubicin |

| This compound | Various | TBD | Potentially high activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazoles are known to exhibit broad-spectrum antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria . The presence of the trifluoromethyl group may enhance lipophilicity and cellular uptake, contributing to increased antimicrobial efficacy.

Antiviral Activity

In addition to antibacterial properties, thiazole derivatives have been explored for antiviral applications. The compound's structure allows it to interact with viral proteins effectively. Research on phenylthiazole derivatives has indicated their potential in inhibiting flavivirus replication by targeting the envelope protein . This suggests that this compound could be a candidate for further antiviral studies.

Study on Anticancer Properties

A comprehensive study evaluated various thiazole derivatives for their anticancer effects against multiple cell lines. The results indicated that compounds with structural modifications at the thiazole ring showed enhanced potency against cancer cells. Specifically, the presence of halogen substituents was crucial in increasing cytotoxic effects .

SAR Analysis

The SAR analysis of thiazole compounds has revealed that:

- Electron-withdrawing groups (like Cl and CF3) at specific positions increase activity.

- Hydrophobic interactions play a significant role in binding affinity to target proteins.

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a thioamide intermediate with α-haloketones or α-haloacids. For example, analogous thiazole-carboxylic acids (e.g., 2-methyl-4-trifluoromethyl derivatives) are synthesized via condensation of thiourea derivatives with brominated ketones under reflux in ethanol . Optimization includes:

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature Control : Maintaining reflux conditions (70–80°C) to balance reaction rate and byproduct formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can the molecular structure and substituent positions of this compound be confirmed experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl) and carboxylic acid protons (broad peak at δ 12–14 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- X-Ray Crystallography : Single-crystal studies resolve the thiazole ring geometry and substituent orientations. For example, analogous structures show C–C bond lengths of 1.36–1.42 Å and dihedral angles <10° between the thiazole and aryl rings .

Table 1 : Key Crystallographic Parameters from Analogous Studies

| Parameter | Value (Example) | Source |

|---|---|---|

| C–C Bond Length (Å) | 1.38 ± 0.02 | |

| Dihedral Angle (°) | 8.5 | |

| R Factor | 0.053–0.072 |

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts).

- Stability : Stable at room temperature in dry environments. Decomposition occurs >200°C (melting point data from analogous 4-chlorophenyl-thiazoles: 206–207°C) . Storage recommendations:

- Use amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density at the thiazole ring, making it less reactive toward electrophilic substitution but more amenable to nucleophilic attack at the carboxylic acid position.

- Steric and Electronic Tuning : The 4-chlorophenyl group enhances π-π stacking in catalytic systems, as observed in Suzuki-Miyaura couplings of similar thiazoles. DFT calculations (e.g., Mulliken charge analysis) can predict reactive sites .

Experimental Design : - Compare coupling yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ with different ligands.

- Monitor regioselectivity via LC-MS and HPLC .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies include:

- Purity Validation : Use HPLC-MS (≥98% purity) and spiking experiments with known impurities (e.g., dechlorinated byproducts) .

- Assay Standardization :

- Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with positive/negative controls.

- Quantify target engagement (e.g., enzyme inhibition IC₅₀) using fluorescence polarization or SPR .

Case Study : A study on a trifluoromethyl-pyrimidinyl benzoic acid showed IC₅₀ variability (±20%) due to residual DMSO; reformulating in PEG-400 reduced variability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target <3), permeability (Caco-2 assay), and metabolic stability (CYP450 inhibition).

- Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the trifluoromethyl group) .

Table 2 : Example Computational Parameters

| Parameter | Value | Tool |

|---|---|---|

| Predicted logP | 2.8 | SwissADME |

| Docking Score (kcal/mol) | -9.2 ± 0.3 | AutoDock |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.